molecular formula C11H14ClNS B1520987 1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride CAS No. 1171409-13-4

1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No. B1520987
CAS RN: 1171409-13-4
M. Wt: 227.75 g/mol
InChI Key: RBWXLTDWWAXDMJ-UHFFFAOYSA-N
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Description

1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride, also known as MBTEA hydrochloride, is a novel synthetic compound with a wide range of applications in scientific research. MBTEA hydrochloride is a white crystalline powder that is soluble in water and has a molecular weight of 297.77 g/mol. It is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its potential to treat various inflammatory diseases.

Scientific Research Applications

1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride is a compound that has drawn interest within various scientific research fields due to its structural uniqueness and potential for diverse applications. While my search did not return direct results on this exact compound, by exploring closely related research areas and compounds, we can infer potential research applications and relevance. Below are insights from studies on related compounds, showcasing the broader scientific interest in benzothiophene derivatives and similar chemical structures.

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives, sharing a similar aromatic heterocyclic framework with 1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride, are notable for their wide range of biological activities. These compounds have been investigated for their anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The versatility of benzothiazole derivatives in medicinal chemistry underscores the potential research applications of closely related compounds like 1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride. The specific structural features of benzothiazoles, such as the presence of a methine center, make them crucial in the development of bioactive molecules (Bhat & Belagali, 2020).

Environmental Impact of Aromatic Amines

The environmental persistence and potential toxicity of aromatic amines, which are structurally related to 1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride, have been subjects of significant research interest. Studies have focused on the occurrence, fate, and behavior of such compounds in aquatic environments, shedding light on the need to understand their impact on ecosystems and human health. This research is crucial for developing strategies to mitigate the adverse effects of such compounds, suggesting a potential research area for 1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride in assessing and managing environmental risks (Haman et al., 2015).

properties

IUPAC Name

1-(3-methyl-1-benzothiophen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-6,8H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWXLTDWWAXDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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